(S)-4-Ethylisoxazolidin-4-ol hydrochloride
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Overview
Description
(S)-4-Ethylisoxazolidin-4-ol hydrochloride is a chemical compound that belongs to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Ethylisoxazolidin-4-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with an α,β-unsaturated carbonyl compound in the presence of a suitable catalyst. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism, forming the isoxazolidine ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Ethylisoxazolidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoxazolidine ring to more saturated compounds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the isoxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce more saturated isoxazolidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(S)-4-Ethylisoxazolidin-4-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-4-Ethylisoxazolidin-4-ol hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylisoxazolidin-4-ol hydrochloride
- 4-Phenylisoxazolidin-4-ol hydrochloride
- 4-Benzylisoxazolidin-4-ol hydrochloride
Uniqueness
(S)-4-Ethylisoxazolidin-4-ol hydrochloride is unique due to its specific ethyl substituent, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, solubility, and stability, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C5H12ClNO2 |
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Molecular Weight |
153.61 g/mol |
IUPAC Name |
(4S)-4-ethyl-1,2-oxazolidin-4-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-2-5(7)3-6-8-4-5;/h6-7H,2-4H2,1H3;1H/t5-;/m0./s1 |
InChI Key |
FVKJLRFODZWPAN-JEDNCBNOSA-N |
Isomeric SMILES |
CC[C@@]1(CNOC1)O.Cl |
Canonical SMILES |
CCC1(CNOC1)O.Cl |
Origin of Product |
United States |
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